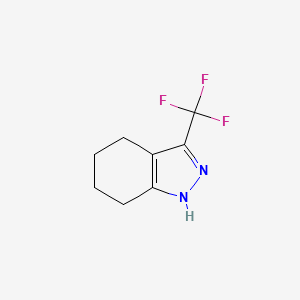

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Description

Contextualization within Indazole Chemistry and Derivatives

The unique properties of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole are best understood by first examining its foundational chemical structures: the indazole heterocycle, the trifluoromethyl substituent, and the tetrahydroindazole (B12648868) core.

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. nih.gov Indazole derivatives are largely synthetic, with few occurrences in nature, but exhibit a vast range of pharmacological activities. nih.govaustinpublishinggroup.com This has led to their classification as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.

The therapeutic versatility of indazole-based compounds is extensive, with research demonstrating activities such as:

Anticancer: Compounds like Pazopanib and Niraparib are approved anticancer drugs that feature the indazole core. nih.gov Indazole derivatives have been investigated as kinase inhibitors, targeting enzymes like epidermal growth factor receptor (EGFR). nih.gov

Anti-inflammatory: Certain indazole derivatives have shown potent anti-inflammatory effects. nih.govresearchgate.net

Antimicrobial and Antiviral: The indazole nucleus is present in compounds studied for their antibacterial, antifungal, and anti-HIV properties. nih.govresearchgate.net

Neurological and Cardiovascular: Research has explored their use for neurodegenerative diseases and as antiarrhythmic and vasorelaxant agents. nih.govresearchgate.net

Table 1: Selected Pharmacological Activities of Indazole Derivatives

| Pharmacological Activity | Examples of Investigated Targets/Applications | Citations |

|---|---|---|

| Anticancer | Kinase inhibitors (e.g., EGFR, c-Kit), PARP inhibitors | nih.gov |

| Anti-inflammatory | Inhibition of inflammatory mediators | nih.govresearchgate.net |

| Antimicrobial | Antibacterial, antifungal activities | nih.govresearchgate.net |

| Anti-HIV | Inhibition of viral enzymes | nih.govresearchgate.net |

| Neurological | Treatment of neurodegenerative diseases | nih.gov |

The introduction of a trifluoromethyl (-CF3) group into a molecule is a widely used strategy in modern drug design. nih.gov This small functional group can profoundly alter a compound's physicochemical and biological properties. mdpi.comwechemglobal.com The medicinal use of the trifluoromethyl group dates back to the mid-20th century and has since become a cornerstone of pharmaceutical development. wikipedia.org

Key effects of trifluoromethyl substitution include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation. This can increase the half-life of a drug in the body. mdpi.com

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its uptake and transport in vivo. mdpi.combohrium.com

Modified Electronic Properties: As a strongly electron-withdrawing group, the -CF3 group can alter the acidity or basicity of nearby functional groups, which can in turn affect how the molecule interacts with its biological target. wikipedia.org

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups, like a chlorine atom or a methyl group, to fine-tune a compound's steric and electronic profile. wikipedia.org

Table 2: Impact of Trifluoromethyl Group in Drug Design

| Property | Effect of -CF3 Substitution | Citation |

|---|---|---|

| Metabolic Stability | Increases resistance to metabolic oxidation, potentially extending drug half-life. | mdpi.com |

| Lipophilicity | Increases, which can improve membrane permeability and bioavailability. | mdpi.com |

| Target Binding | Can enhance binding affinity and selectivity through altered electronic interactions. | mdpi.comwechemglobal.com |

| pKa Modification | Lowers the pKa of nearby acidic protons or basic nitrogens, affecting ionization state. | wikipedia.org |

The 4,5,6,7-tetrahydro-1H-indazole scaffold represents a partially saturated version of the aromatic indazole system. This structural modification imparts greater three-dimensionality to the molecule, a feature often sought in modern drug discovery to improve binding specificity and physicochemical properties.

Research into tetrahydroindazole derivatives has identified them as valuable intermediates and active agents in their own right. Studies have demonstrated their potential in various therapeutic areas:

Antituberculosis Activity: A novel class of tetrahydroindazole compounds was identified as potent inhibitors of Mycobacterium tuberculosis, suggesting this scaffold could be a promising starting point for developing new drugs to combat tuberculosis. acs.org

Cancer Research: Tetrahydroindazoles have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation and a target in cancer therapy. nih.gov

CNS Disorders: The scaffold has been used to develop potent and selective ligands for the sigma-2 receptor, which is implicated in cancer and central nervous system (CNS) disorders. nih.gov

While specific, foundational dates for the discovery of the tetrahydroindazole core are not prominently documented, its application in medicinal chemistry has grown as synthetic methodologies have advanced, allowing for more complex and diverse molecular architectures.

Research Significance and Future Directions

The specific compound this compound combines the recognized potential of the indazole core, the strategic advantages of trifluoromethylation, and the favorable three-dimensional geometry of the tetrahydro- scaffold. Despite this promising combination, the compound itself remains largely uncharacterized in scientific literature.

A comprehensive search of academic and chemical literature reveals a significant gap in knowledge regarding this compound. There is a notable absence of published studies detailing its synthesis, characterization, or biological evaluation. This lack of data represents a clear and unexplored research avenue.

Key unanswered questions include:

Synthetic Efficiency: What are the most efficient and scalable synthetic routes to produce this compound and its derivatives?

Biological Activity: What are its activities across various biological assays? Based on its structural motifs, it could be screened for anticancer, anti-inflammatory, antimicrobial, or neurological activity.

Physicochemical Properties: What are its fundamental properties, such as solubility, stability, and crystal structure?

Structure-Activity Relationships (SAR): How do modifications to the tetrahydroindazole core or the position of the trifluoromethyl group affect its biological activity?

Given the known properties of its constituent parts, this compound can be hypothesized to have significant potential in several fields.

Therapeutic Potential: The combination of a kinase-inhibiting indazole scaffold and a metabolically robust, lipophilic trifluoromethyl group makes this compound a prime candidate for development as a kinase inhibitor in oncology. nih.govwechemglobal.com Furthermore, its structural similarity to known antitubercular and CNS-active agents suggests these as additional areas for investigation. acs.orgnih.gov

Material Science: Aromatic and heterocyclic compounds containing trifluoromethyl groups are of interest in the development of advanced organic materials due to their unique electronic properties and stability. mdpi.com The potential for this compound in organic electronics or as a building block for fluorinated polymers is an area worthy of exploration.

The lack of current research on this compound, juxtaposed with the strong potential inferred from its chemical structure, underscores the compound as a valuable target for future academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTULFINKQNWXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956624 | |

| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35179-55-6 | |

| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35179-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Comprehensive Synthesis Strategies for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

The construction of the this compound scaffold is primarily achieved through cyclocondensation reactions. These methods involve the formation of the pyrazole (B372694) ring fused to a cyclohexane (B81311) core. Optimization of these strategies focuses on improving yields, reducing reaction times, and employing environmentally benign techniques.

Cyclocondensation is the cornerstone for synthesizing the tetrahydroindazole (B12648868) ring system. This approach involves the reaction of a bifunctional precursor, typically a 1,3-dicarbonyl compound or its equivalent, with a hydrazine (B178648) derivative. The regioselectivity of the cyclization is a critical aspect, particularly with unsymmetrical dicarbonyl compounds.

The classical Paal-Knorr synthesis is a fundamental method for creating five-membered heterocycles, such as pyrroles and furans, from 1,4-dicarbonyl compounds. organic-chemistry.org A related reaction, the Knorr pyrazole synthesis, utilizes 1,3-dicarbonyl compounds and hydrazines to form pyrazoles. beilstein-journals.org For the synthesis of the bicyclic 4,5,6,7-tetrahydro-1H-indazole system, a modified approach is employed where the 1,3-dicarbonyl functionality is part of a cyclic precursor. nih.gov

The key starting material for this modified synthesis is a cyclohexane-1,3-dione derivative bearing a trifluoromethyl group. A prime example is 2-(trifluoroacetyl)cyclohexanone (B1295875). This compound contains the necessary cyclic 1,3-dielectrophilic system required for the cyclocondensation. The reaction proceeds by treating this precursor with hydrazine. The mechanism involves the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the second carbonyl group. Subsequent dehydration of the resulting hemiaminal intermediate yields the stable, aromatic pyrazole ring fused to the saturated cyclohexane ring, thus forming the tetrahydroindazole product. beilstein-journals.org

A direct and widely utilized method for synthesizing the this compound core involves the reaction of a trifluoromethylated β-dicarbonyl derivative of cyclohexanone (B45756) with hydrazine. researchgate.net The most common precursor is 2-(trifluoroacetyl)cyclohexanone, which can be synthesized through methods such as the Claisen condensation between cyclohexanone and ethyl trifluoroacetate.

The reaction mechanism follows a well-established pathway for pyrazole formation. libretexts.orglibretexts.org

Hydrazone Formation : Hydrazine hydrate (B1144303) (H₂NNH₂) acts as a dinucleophile. One of its nitrogen atoms attacks one of the carbonyl carbons of the diketone. The trifluoroacetyl group's carbonyl is generally more electrophilic due to the strong electron-withdrawing effect of the CF₃ group, making it the preferential site for initial attack. This leads to a hydrazone intermediate after the elimination of a water molecule.

Intramolecular Cyclization : The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl carbon (the ketone on the cyclohexane ring).

Dehydration : This cyclization forms a five-membered ring intermediate containing two hydroxyl groups (a dihydroxypyrazolidine). This intermediate is unstable and readily undergoes dehydration, eliminating a second molecule of water to form the aromatic pyrazole ring.

The regioselectivity of this reaction is high, consistently placing the trifluoromethyl group at the 3-position of the resulting indazole ring system.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-(Trifluoroacetyl)cyclohexanone | Hydrazine Hydrate (H₂NNH₂·H₂O) | This compound | Cyclocondensation |

To optimize the synthesis of tetrahydroindazoles, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. researchgate.net This technique utilizes microwave irradiation to heat the reaction mixture, which can dramatically reduce reaction times, increase product yields, and enhance reaction efficiency compared to conventional heating methods. nih.govorganic-chemistry.org

The application of microwave irradiation to the cyclocondensation of 2-(trifluoroacetyl)cyclohexanone with hydrazine offers several advantages:

Rapid Heating : Microwaves directly couple with polar molecules in the mixture, leading to rapid and uniform heating, which accelerates the rate of reaction.

Shorter Reaction Times : Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes. researchgate.netnih.gov

Improved Yields : By minimizing side reactions and decomposition that can occur with prolonged heating, microwave-assisted synthesis can lead to higher isolated yields of the desired product.

Green Chemistry : This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. researchgate.net

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours | Minutes researchgate.netnih.gov |

| Energy Consumption | High | Low |

| Typical Yields | Moderate to Good | Good to Excellent researchgate.net |

While the primary strategies for synthesizing the target compound involve using a pre-trifluoromethylated building block, another advanced approach involves the concurrent formation of the ring and introduction of the trifluoromethyl group. This often relies on specialized trifluoromethylating reagents.

Trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, is a versatile and widely used nucleophilic trifluoromethylating agent. It is valued for its ability to transfer a trifluoromethyl anion (CF₃⁻) equivalent to a variety of electrophilic substrates, such as aldehydes, ketones, and imines. nih.govresearchgate.net

In the context of pyrazole and indazole synthesis, TMSCF₃ can be employed in advanced, one-pot domino reactions. organic-chemistry.org Rather than starting with a trifluoromethylated diketone, this strategy can utilize a different precursor that undergoes cyclization and trifluoromethylation in a single sequence. For instance, a copper-mediated domino reaction has been developed for the synthesis of 4-(trifluoromethyl)pyrazoles from α,β-alkynic tosylhydrazones and TMSCF₃. acs.orgacs.org

The proposed mechanism for such a transformation involves several steps:

Activation : A copper catalyst, such as copper(II) triflate (Cu(OTf)₂), activates the alkyne precursor.

Cyclization : The hydrazone nitrogen attacks the activated alkyne in a 5-endo-dig cyclization to form a 4-copper pyrazole intermediate.

Trifluoromethylation : In the presence of TMSCF₃ and a fluoride (B91410) source, a trifluoromethylated copper species is generated. Reductive elimination from this intermediate introduces the CF₃ group onto the pyrazole ring. acs.org

While this specific domino reaction yields an aromatic pyrazole, the underlying principle of using TMSCF₃ in a concurrent cyclization-trifluoromethylation process represents a highly advanced and efficient strategy. Adapting this methodology to cyclic precursors could provide a novel route to tetrahydroindazoles.

| Component | Role | Example |

|---|---|---|

| Pyrazole Precursor | Provides the C-C-N-N backbone | α,β-Alkynic Tosylhydrazone organic-chemistry.org |

| CF₃ Source | Nucleophilic trifluoromethylating agent | Trifluoromethyltrimethylsilane (TMSCF₃) organic-chemistry.org |

| Catalyst | Mediates cyclization and C-CF₃ bond formation | Cu(OTf)₂ organic-chemistry.org |

Trifluoromethylation Reagents and Selectivity

Photoredox Catalysis in C-H Trifluoromethylation

The direct introduction of a trifluoromethyl (CF₃) group into a C-H bond represents a powerful transformation in medicinal chemistry, as the CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. organic-chemistry.org Photoredox catalysis has emerged as a mild and efficient strategy for such transformations, avoiding the harsh conditions often required in traditional methods. beilstein-journals.org This approach typically involves the use of a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can engage in single-electron transfer (SET) processes. beilstein-journals.orgnih.gov

The general mechanism for the photoredox-mediated C-H trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃). beilstein-journals.org An excited-state photocatalyst can reduce an electrophilic CF₃ source, such as Umemoto's or Togni's reagents, to generate the •CF₃ radical. beilstein-journals.orgresearchgate.net This highly reactive radical can then add to a C-H bond of the substrate, in this case, the 4,5,6,7-tetrahydro-1H-indazole scaffold. The subsequent steps involve oxidation and deprotonation to afford the C-H trifluoromethylated product and regenerate the photocatalyst.

For a substrate like this compound, direct C-H trifluoromethylation could potentially occur at the saturated carbocyclic ring or the pyrazole ring. The regioselectivity of the reaction would be influenced by the C-H bond dissociation energies and the electronic environment of the substrate. nih.gov While specific studies on the photoredox C-H trifluoromethylation of this exact molecule are not prevalent, the principles established for other heterocycles and alkenes demonstrate the feasibility of this approach. beilstein-journals.orgresearchgate.netnih.gov The mild conditions, operational simplicity, and tolerance of various functional groups make photoredox catalysis an attractive strategy for the late-stage functionalization of complex indazole derivatives. researchgate.net

Regiospecific Synthesis and Isomer Control

The synthesis of substituted indazoles, including this compound, presents a significant challenge in controlling regioselectivity. This is primarily due to the existence of two tautomeric forms (1H- and 2H-indazole) and the presence of two reactive nitrogen atoms (N1 and N2) for substitution. d-nb.infonih.govnih.gov

A common synthetic route to the indazole core is the [3+2] cycloaddition of a diazo compound with a benzyne (B1209423) equivalent. orgsyn.org For the target molecule, this would involve the reaction of 2,2,2-trifluorodiazoethane (B1242873) with a cyclohexyne (B14742757) precursor. The initially formed adduct may rearrange to the more stable 1H-indazole tautomer. orgsyn.org Another established method involves the cyclization of hydrazones derived from appropriately substituted ketones. For instance, the reaction of a polyfluorinated acetophenone (B1666503) with hydrazine can lead to the formation of a tetrafluoro-1H-indazole through intramolecular nucleophilic aromatic substitution.

Indazole exists as two principal tautomers: the 1H-indazole and the 2H-indazole. nih.govnih.gov The 1H-tautomer is generally considered to be the more thermodynamically stable and, therefore, the predominant form. d-nb.infonih.gov Quantum mechanical calculations have shown that the 1H-indazole is energetically more stable than its 2H counterpart by approximately 4-5 kcal/mol. wuxibiology.com

This thermodynamic preference is a key factor in synthetic strategies. Many synthetic routes, such as those involving the cyclization of hydrazones or the cycloaddition of diazo compounds with benzynes, initially lead to intermediates that subsequently rearrange to the more stable 1H-tautomer. orgsyn.org The final product distribution is thus often governed by this inherent stability difference. However, the energy gap can be influenced by substitution patterns on the ring and solvent effects, which can alter the tautomeric equilibrium, although the 1H form typically remains favored. wuxibiology.com

Direct alkylation of the 1H-indazole core often results in a mixture of N1- and N2-alkylated products, necessitating carefully controlled conditions to achieve regioselectivity. nih.govbeilstein-journals.org The outcome of the alkylation is highly dependent on the choice of base, solvent, electrophile, and the electronic and steric properties of substituents on the indazole ring. d-nb.infonih.gov

Studies have shown that using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) generally favors N1-alkylation. d-nb.infonih.gov This selectivity is particularly high for indazoles with sterically demanding or electron-withdrawing groups at the C3 position. d-nb.info Conversely, conditions employing different bases or solvents can shift the selectivity towards the N2 position. For example, substituents at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me) groups, have been shown to confer excellent N2-regioselectivity. d-nb.infonih.gov The interplay of steric hindrance, electronic effects, and potential chelation with the cation of the base dictates the nucleophilicity of the N1 versus the N2 atom, thereby controlling the site of alkylation. beilstein-journals.org

| Condition | Favored Isomer | Rationale/Influencing Factors | Reference |

|---|---|---|---|

| NaH in THF | N1 | Promising system for N1-selective alkylation. Steric hindrance at C3 enhances N1 selectivity. | d-nb.infonih.gov |

| Mitsunobu Conditions | N2 | Reaction of indazole under Mitsunobu conditions can show a strong preference for the N2 regioisomer. | d-nb.info |

| C7 Electron-Withdrawing Groups (e.g., NO₂, CO₂Me) | N2 | Electronic effects from substituents on the benzene (B151609) ring can strongly direct alkylation to the N2 position. | d-nb.infonih.gov |

| TfOH with Diazo Compounds | N2 | A metal-free catalytic system that affords N2-alkylated products with high regioselectivity. | rsc.org |

| α-halo carbonyl electrophiles | N1 (Thermodynamic) | An equilibration process favors the formation of the more thermodynamically stable N1-substituted product. | d-nb.infonih.gov |

Functionalization and Derivatization Reactions

The indazole ring system is a nucleophile, with the nitrogen atoms being the primary sites for reaction with electrophiles. beilstein-journals.org As discussed previously, direct electrophilic attack, such as alkylation, typically occurs at one of the ring nitrogen atoms, often leading to a mixture of N1 and N2 isomers unless specific directing strategies are employed. nih.govbeilstein-journals.org

Reactions involving electrophilic substitution on the carbocyclic ring are also possible. The positions on the benzene portion of the indazole ring can undergo reactions such as halogenation. For example, N-bromosuccinimide can be used for the regioselective bromination at the C7 position of certain 4-substituted 1H-indazoles. nih.gov The directing effects of existing substituents on the ring are crucial for controlling the position of incoming electrophiles. Nucleophilic aromatic substitution is less common on the indazole core itself but can be a key step in the synthesis of the ring system, for instance, by the intramolecular displacement of a fluorine atom by a hydrazine nitrogen.

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for forming carbon-carbon bonds, widely used in the synthesis of complex molecules for the pharmaceutical industry. mt.com This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. mt.com

In the context of this compound, a halogenated derivative (e.g., a bromo- or iodo-substituted version) can serve as the organohalide partner in a Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at specific positions on the indazole scaffold. nih.govnih.gov For example, a C7-bromo-indazole derivative can be coupled with various arylboronic acids to generate novel C7-arylated indazoles. nih.gov The reaction typically requires a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system. nih.govnih.gov The efficiency and success of the coupling can be influenced by the choice of catalyst, ligands, and reaction conditions, which must be optimized to prevent side reactions like debromination. nih.gov This methodology provides a robust pathway to structurally diverse indazole derivatives.

Oxidation and Reduction Pathways

The chemical versatility of the this compound scaffold is evident in its susceptibility to both oxidation and reduction reactions. These transformations are pivotal for modulating the electronic properties of the molecule and for accessing a wider range of derivatives with distinct chemical and physical characteristics.

Oxidation: Aromatization to 3-(Trifluoromethyl)-1H-indazole

The most significant oxidation pathway for this compound is its conversion to the fully aromatic 3-(trifluoromethyl)-1H-indazole. This dehydrogenation reaction transforms the saturated cyclohexane ring into a benzene ring, thereby extending the conjugated π-system of the pyrazole core. This aromatization is a crucial step in many synthetic routes that utilize the tetrahydroindazole as a stable intermediate.

Various oxidizing agents can be employed to effect this transformation. Common methods include catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures. This heterogeneous catalysis approach is often favored for its efficiency and the ease of product purification. Another classical method involves the use of sulfur, which acts as the hydrogen acceptor in a high-temperature reaction. The choice of oxidant and reaction conditions can be tailored to optimize the yield and minimize side reactions. A notable application of this process is in the synthesis of 3-trifluoromethyl-1H-indazole from its tetrahydro precursor. researchgate.net

Table 1: Oxidation of this compound

| Reactant | Reagent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Palladium on Carbon (Pd/C) | High Temperature | 3-(Trifluoromethyl)-1H-indazole | Good | researchgate.net |

| This compound | Sulfur (S) | High Temperature | 3-(Trifluoromethyl)-1H-indazole | Moderate to Good | General Method |

Reduction Pathways

While less commonly explored than oxidation, the reduction of the this compound system offers pathways to novel saturated and partially saturated heterocyclic structures. The pyrazole ring is generally resistant to reduction under standard catalytic hydrogenation conditions due to its aromatic character. However, the C=N bond within the pyrazole ring can be susceptible to reduction under more forcing conditions or with specific reducing agents.

Common hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be employed. While NaBH₄ is a milder reducing agent, LiAlH₄ is significantly more powerful and can reduce a wider range of functional groups. The specific outcome of the reduction would depend on the reaction conditions and the substitution pattern on the indazole ring. For instance, the reduction of related 3H-indazoles has been shown to yield functionalized 1H-indazoles. researchgate.net It is plausible that under appropriate conditions, the pyrazole moiety of this compound could be reduced to the corresponding pyrazolidine (B1218672) derivative.

Catalytic hydrogenation with catalysts like Raney nickel or platinum oxide under high pressure and temperature could potentially lead to the reduction of the pyrazole ring, although this would require overcoming the aromatic stabilization energy. The specific products would be highly dependent on the catalyst and reaction conditions employed.

Table 2: Potential Reduction Pathways for this compound

| Reactant | Reagent/Catalyst | Potential Product | Notes |

|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3-(Trifluoromethyl)octahydropyrazolo[1,2-a]pyrazole derivative | Powerful reducing agent capable of reducing the pyrazole ring. |

| This compound | Sodium Borohydride (NaBH₄) | Likely no reaction on the pyrazole ring | Milder reducing agent, may not be sufficient to reduce the pyrazole ring. |

| This compound | H₂ / Raney Ni or PtO₂ | 3-(Trifluoromethyl)octahydropyrazolo[1,2-a]pyrazole derivative | Requires harsh conditions (high pressure and temperature). |

Formation of Complex Polyheterocyclic Systems

The this compound core serves as a valuable building block for the synthesis of more complex, fused polyheterocyclic systems. These reactions often involve the functionalization of the pyrazole ring, followed by cyclization reactions to append additional heterocyclic rings. A common strategy involves the initial aromatization of the tetrahydroindazole to 3-(trifluoromethyl)-1H-indazole, which is then further elaborated.

Synthesis of Pyrimido[1,2-b]indazoles

One important class of polyheterocyclic systems derived from indazoles are the pyrimido[1,2-b]indazoles. These compounds are of significant interest in medicinal chemistry. The synthesis of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives can be achieved through the cyclocondensation of a 3-aminoindazole derivative with ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov Therefore, this compound can be considered a precursor to these systems, requiring an initial functionalization to introduce an amino group at the 3-position (if not already present from its synthesis) and subsequent aromatization. The resulting 3-amino-indazole can then undergo condensation with the β-ketoester to form the fused pyrimidine (B1678525) ring. nih.gov

The resulting pyrimido[1,2-b]indazol-4(1H)-one can be further functionalized. For instance, treatment with phosphoryl chloride (POCl₃) can convert the ketone into a chloro group, which can then participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce a wide range of substituents. nih.gov

Table 3: Synthesis of Pyrimido[1,2-b]indazole Derivatives

| Precursor | Reagent(s) | Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Aminoindazole derivative | Ethyl 4,4,4-trifluoro-3-oxobutanoate | MeOH/H₃PO₄, reflux | 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one | Good to Excellent | nih.gov |

| 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one | POCl₃ | Reflux | 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 70-98% | nih.gov |

| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Arylboronic acid, Pd catalyst | Standard Suzuki-Miyaura conditions | 4-Aryl-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Good | nih.gov |

Synthesis of Pyrazolo[1,5-a]pyrimidines

Another important class of fused heterocycles that can be synthesized from precursors related to this compound are the pyrazolo[1,5-a]pyrimidines. These are typically synthesized via the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents. researchgate.net In this context, a 3-amino-4,5,6,7-tetrahydro-1H-indazole derivative could serve as the aminopyrazole component.

The reaction of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound, often under acidic or basic catalysis, leads to the formation of the fused pyrimidine ring. The regioselectivity of the cyclization can be controlled by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound. The use of ultrasound irradiation has been shown to be an efficient method for promoting these cyclocondensation reactions, leading to high yields in short reaction times. researchgate.net

Table 4: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Amino-5-methyl-1H-pyrazole | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | EtOH, Ultrasound (5 min) | 5-Alkyl/Aryl-7-trifluoromethyl-2-methylpyrazolo[1,5-a]pyrimidine | 61-98% | researchgate.net |

| 3-Aminopyrazole | Isoflavone | Microwave irradiation or conventional heating | 5,6-Diarylpyrazolo[1,5-a]pyrimidines or 6,7-Diarylpyrazolo[1,5-a]pyrimidines | Good | nih.gov |

Iii. Spectroscopic and Computational Analysis of Molecular Structure and Tautomerism

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural elucidation of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, confirming its molecular framework and identifying its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, CPMAS)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of this compound in solution. While comprehensive experimental spectra for this specific molecule are not widely reported in publicly accessible literature, analysis of related structures provides insight into the expected chemical shifts.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the tetrahydro-fused ring and the N-H proton of the indazole core. The aliphatic protons at positions 4, 5, 6, and 7 would likely appear as complex multiplets in the upfield region of the spectrum. The N-H proton would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The trifluoromethyl group's carbon would be identifiable, and its signal would be split due to coupling with the fluorine atoms. The spectrum would also show signals for the sp² carbons of the pyrazole (B372694) ring and the sp³ carbons of the saturated carbocyclic ring.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a singlet would be expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift would be characteristic of a trifluoromethyl group attached to an sp² carbon within a heterocyclic system.

CPMAS NMR: Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a solid-state NMR technique that could provide information about the molecule's structure in the solid phase, complementing data from X-ray crystallography.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. A search of the scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Elucidation of its crystal structure would definitively establish the preferred tautomeric form (1H vs. 2H) in the solid state and detail the packing arrangement of the molecules within the crystal lattice. For related indazole derivatives, X-ray crystallography has been instrumental in confirming their molecular geometries and tautomeric states.

Mass Spectrometry (MS) for Molecular Formula Confirmation

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 191.07906 |

| [M+Na]⁺ | 213.06100 |

| [M+K]⁺ | 229.03494 |

| [M+NH₄]⁺ | 208.10560 |

| [M-H]⁻ | 189.06450 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Key expected vibrations include:

N-H Stretch: A moderate to sharp band in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the saturated cyclohexane (B81311) ring.

C=N Stretch: A stretching vibration for the C=N bond within the pyrazole ring, typically found in the 1500-1650 cm⁻¹ range.

C-F Stretch: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group, typically appearing in the 1000-1350 cm⁻¹ region.

Specific experimental IR data for this compound is not currently available in the surveyed literature.

Theoretical and Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), serve as powerful predictive tools for understanding the structural and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to predict its most stable tautomeric form, geometric parameters (bond lengths and angles), and spectroscopic properties.

A key structural question for indazoles is the position of the annular proton, leading to 1H- and 2H-tautomers. Computational studies on related tetrahydroindazoles bearing a trifluoromethyl group at the 3-position have concluded that the 1H-3-CF₃ tautomer is the most stable form. researchgate.net This preference is a critical aspect of its molecular structure and reactivity.

DFT calculations can also be used to:

Optimize the ground-state geometry of the molecule.

Calculate the relative energies of different tautomers and conformers.

Predict vibrational frequencies to aid in the interpretation of experimental IR spectra.

Simulate NMR chemical shifts, which can be compared with experimental data for signal assignment. rsc.org

While specific DFT calculation results for this compound are not detailed in the available literature, the methodology has been successfully applied to a wide range of similar indazole derivatives, demonstrating its utility in structural and spectroscopic analysis. rsc.orgcore.ac.uk

Tautomeric Equilibria and Energetic Landscape (1H, 2H Forms)

The indazole ring system is characterized by annular tautomerism, primarily involving the position of the proton on the nitrogen atoms of the pyrazole ring. For this compound, two principal tautomers are considered: the 1H- and 2H-forms. The 1H-tautomer, where the proton is attached to the N1 nitrogen, is generally the benzenoid and more stable form. caribjscitech.com The 2H-tautomer, with the proton on the N2 nitrogen, represents the quinonoid form. caribjscitech.com

Computational studies on related tetrahydroindazole (B12648868) structures provide a framework for understanding the energetic landscape of these tautomers. Theoretical investigations into tetrahydroindazoles bearing a trifluoromethyl group at the 3-position have concluded that the 1H-3-CF₃ tautomer is the most stable form in all cases. nih.govmdpi.com This preference is significant, as in some other substituted indazoles, the 2H-tautomer can be more stable. nih.govmdpi.com

The greater stability of the 1H-tautomer is a critical factor influencing the compound's reactivity and intermolecular interactions. chemicalbook.com Density Functional Theory (DFT) calculations are commonly employed to determine the relative energies of these tautomers. For the parent indazole molecule, the 1H tautomer is calculated to be approximately 15 kJ·mol⁻¹ (3.6 kcal/mol) more stable than the 2H tautomer, a finding that holds true in both the gas phase and in solution. chemicalbook.comnih.gov This energy difference ensures that the 1H form is the predominant species under most conditions.

Table 1: Calculated Relative Stability of Indazole Tautomers

| Tautomer | Structure | Relative Energy (kcal/mol) | Predominance |

| 1H-Indazole | Benzenoid | 0 (Reference) | Predominant Form |

| 2H-Indazole | Quinonoid | ~ +2.3 to +3.6 | Minor Component |

Note: Energy values are based on general findings for indazole systems. The presence of the 3-trifluoromethyl and tetrahydro groups confirms the predominance of the 1H form. nih.govmdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The structural characterization of this compound is further complicated by the conformational flexibility of the fused saturated six-membered ring. This cyclohexene-like ring can adopt various conformations, such as chair, boat, and twist-boat, each with a distinct energy level.

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and dynamic behavior of the molecule over time. researchgate.net An MD simulation would model the atomic motions of the compound, showing how the tetrahydro- ring flexes and puckers in a simulated physiological environment. researchgate.net Key insights from MD simulations include:

The stability of the lowest-energy conformer.

The frequency and pathways of conformational transitions.

The effect of solvent on the conformational equilibrium.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses to identify stable and flexible regions of the molecule.

While specific MD simulation data for this compound is not detailed in the available literature, the application of these methods to similar heterocyclic compounds demonstrates their utility in providing a dynamic picture of molecular structure. nih.govresearchgate.net

Iv. Biological and Pharmacological Investigations

Pharmacological Activities and Therapeutic Potential

Anti-inflammatory Activity

The indazole nucleus is a key feature in several known anti-inflammatory drugs, and various derivatives of 4,5,6,7-tetrahydro-2H-indazole have been investigated for this property. researchgate.netresearchgate.net

Cyclooxygenase (COX) Inhibition

Molecular docking studies have been employed to investigate the anti-inflammatory potential of tetrahydroindazoles. One such study on 4,5,6,7-tetrahydro-2H-indazoles found that substitution at the 2-position with a 4-(trifluoromethyl)phenylhydrazine group resulted in a compound predicted to have greater anti-inflammatory activity compared to other substitutions. tandfonline.com This enhanced activity was attributed to a combination of hydrogen bonding and hydrophobic interactions within the catalytic site of the cyclooxygenase (COX) enzyme, a key target in inflammation. tandfonline.com Although this is a computational finding on a related structure, it points to the potential for trifluoromethyl-containing tetrahydroindazoles to act as COX inhibitors.

Modulation of Inflammatory Pathways

Derivatives containing the trifluoromethyl-indole scaffold, which is structurally related to indazole, have been shown to modulate key inflammatory pathways. One study on a series of 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles found that the most potent compound inhibited the degradation of IκB and the subsequent phosphorylation and nuclear translocation of NF-κB p65. nih.gov This action suppressed the expression of downstream inflammatory mediators, including COX-2 and inducible nitric oxide synthase (iNOS). nih.gov This mechanism, targeting the NF-κB pathway, is a critical component of the anti-inflammatory response and suggests a potential mode of action for trifluoromethyl-indazole compounds.

Antimicrobial Activity (Antiviral, Antibacterial, Antifungal, Antimycobacterial)

The indazole scaffold is present in numerous compounds investigated for a wide spectrum of antimicrobial properties. nih.govpnrjournal.com While direct testing on 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is not reported, studies on related structures provide evidence of potential antimicrobial efficacy.

For example, various synthesized 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivatives have been evaluated for their in vitro antimicrobial activity. tandfonline.com These studies revealed that many of the tested compounds displayed a greater inhibitory effect against Gram-positive bacteria compared to Gram-negative strains. tandfonline.com

Additionally, novel chalcone (B49325) derivatives incorporating a trifluoromethyl group have been synthesized and evaluated for their activity against pathogenic bacterial and fungal strains. nih.gov These findings indicate that the inclusion of a trifluoromethyl group can contribute significantly to the antimicrobial profile of a molecule. nih.gov

Neuroprotective and Central Nervous System (CNS) Activity

Compounds containing the trifluoromethyl motif are found in a number of drugs that act on the central nervous system. researchgate.net The indazole ring system has also been a target for investigating CNS activity, particularly through the inhibition of nitric oxide synthase.

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a key signaling molecule in the nervous system, and its production is catalyzed by nitric oxide synthase (NOS). Overproduction of NO is implicated in various neurological conditions, making NOS inhibitors a target for neuroprotective therapies.

Research has shown that certain indazole derivatives can act as potent NOS inhibitors. A notable example is 7-Nitro-1H-indazole , which has been identified as a selective inhibitor of the neuronal isoform of NOS (nNOS). nih.govnih.govresearchgate.netamanote.com Studies on a series of 7-monosubstituted and 3,7-disubstituted indazoles confirmed that modifications to the indazole ring can significantly influence both the potency and selectivity of NOS inhibition. nih.gov The ability of the indazole scaffold to inhibit nNOS suggests that this compound could potentially exhibit activity within the central nervous system through a similar mechanism.

Dopaminergic Modulation

Research into the indazole scaffold has indicated potential interactions with dopaminergic systems. The parent compound, indazole, has been shown to inhibit the in vivo metabolism of dopamine. nih.gov It also demonstrated inhibitory effects on the enzymes monoamine oxidase A and B (MAO-A and MAO-B) in vitro, with IC50 values of 20.6 μM and 16.3 μM, respectively. nih.gov However, these specific MAO-inhibitory effects were not considered to be the primary mechanism for the compound's other neurological activities. nih.gov

Furthermore, studies on indazole derivatives have pointed towards modulation of catecholaminergic systems. For instance, the indazole derivative FS-32, chemically known as 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole, was found to increase catecholamine content in the brain and inhibit norepinephrine (B1679862) uptake, though to a lesser extent than the tricyclic antidepressant imipramine. nih.gov These findings suggest a potential for compounds based on the indazole framework to influence dopaminergic and other catecholaminergic pathways, although specific research on the dopaminergic modulation of this compound is not extensively detailed in the available literature.

Cardiovascular and Metabolic Disease Research

The indazole core structure is present in various compounds investigated for their potential in treating cardiovascular and metabolic diseases. nih.gov Research has highlighted activities such as antiarrhythmic, antihypertensive, and cardioprotective effects within this class of compounds. nih.gov

A key mechanism of interest for indazole derivatives in cardiovascular research is the activation of soluble guanylyl cyclase (sGC), an important enzyme in the nitric oxide (NO) signaling pathway that mediates vasodilation. nih.gov The indazole derivative YC-1 was identified as a potent, NO-independent direct activator of sGC. nih.gov This activation leads to an increase in cyclic GMP (cGMP), resulting in vasorelaxation and inhibition of platelet aggregation. nih.gov Another class of sGC activators, such as BAY 58-2667, potently activates the enzyme, particularly after it has been oxidized or has lost its heme group, a condition associated with endothelial dysfunction. nih.govscispace.com While these findings underscore the potential of the indazole scaffold to target the sGC pathway, direct studies on the sGC-activating properties of this compound have not been prominently reported.

Sigma Receptor Ligand Studies (Sigma-1 and Sigma-2)

The 4,5,6,7-tetrahydro-1H-indazole scaffold has been successfully utilized to develop potent and selective ligands for both sigma-1 and sigma-2 receptors, which are implicated in a variety of central nervous system (CNS) disorders and cancer. nih.govnih.gov

A medicinal chemistry campaign starting from a tetrahydroindazole (B12648868) hit compound led to the development of a series of potent and selective sigma-1 receptor ligands. nih.gov The initial hit, 5-((4-Fluorobenzyl)amino)-N,N-dimethyl-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (7a), showed moderate affinity for both sigma-1 and sigma-2 receptors. nih.gov Subsequent structure-activity relationship (SAR) studies revealed key structural features for potency and selectivity. For instance, modifying the substituent on the benzyl (B1604629) group and the amide at the C-3 position significantly impacted binding affinity. nih.gov

Similarly, the tetrahydroindazole scaffold served as a template for developing selective sigma-2 receptor ligands. nih.gov By modifying the substituent at the C-5 position of the tetrahydroindazole ring, researchers were able to dramatically improve potency and selectivity for the sigma-2 receptor. The addition of a dibasic amine at this position was particularly effective, leading to compound 7t, which exhibited high potency for sigma-2 (pKi = 7.8 M) and low affinity for sigma-1 (pKi < 5 M). nih.gov

| Compound | R1 Group | R2 Group | Sigma-1 pKi | Sigma-2 pKi | Reference |

|---|---|---|---|---|---|

| 7a | N,N-dimethyl-carboxamide | 4-Fluorobenzyl | 5.8 | 5.7 | nih.gov |

| 7b | N,N-dimethyl-carboxamide | 4-(Trifluoromethyl)phenethyl | 5.8 | 6.4 | nih.gov |

| 7c | N,N-dimethyl-carboxamide | 3,4-Methylenedioxyphenethyl | 6.8 | 6.8 | nih.gov |

| 7t | Piperidine-1-carbonyl | (CH2)3-N(CH2CH2)2O | <5 | 7.8 | nih.gov |

Other Biological Activities (e.g., Anticonvulsant, Antidepressant, Antimalarial, Herbicidal)

Derivatives of this compound have been explored for a range of other biological activities.

Anticonvulsant Activity : The parent indazole molecule has been identified as a potential anticonvulsant. nih.gov It was shown to inhibit convulsions induced by pentylenetetrazole, electroshock, and strychnine (B123637) in mouse models, suggesting multiple mechanisms of action. nih.gov The anticonvulsant profile of indazole was found to most closely resemble that of gabapentin. nih.gov

Antidepressant Activity : The indazole derivative FS-32 demonstrated thymoleptic (antidepressant) properties in pharmacological studies. nih.gov It showed anti-reserpine activity and potentiated the effects of catecholamines, suggesting a mechanism of action relevant to treating depression. nih.gov Unlike tricyclic antidepressants, FS-32 had minimal peripheral anti-cholinergic effects. nih.gov

Antimalarial Activity : While direct studies on this compound are limited, related heterocyclic structures are of significant interest in antimalarial research. The pyrazole (B372694) core, which is isomeric to indazole, is a key feature in many compounds with antiplasmodial activity. nih.gov For example, anilino-pyrazoles have shown micromolar IC50 values against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Additionally, triazolopyrimidine-based compounds targeting the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme have been developed as potent antimalarial agents. acs.orgacs.org

Herbicidal Activity : The tetrahydroindazole ring is a component of some herbicidal compounds. researchgate.net Research has shown that certain 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives are effective as paddy field herbicides. mdpi.com Notably, studies on related pyrazoles have shown that 3-trifluoromethyl-substituted derivatives exhibit good herbicidal activity with selectivity between rice and weeds. researchgate.net The trifluoromethyl group is a common substituent in modern herbicides, and its inclusion in the indazole structure is a strategy for discovering new herbicidal molecules. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on the 4,5,6,7-tetrahydro-1H-indazole scaffold have been crucial in optimizing its biological activities for various targets.

In the development of sigma receptor ligands, systematic modifications of the tetrahydroindazole core provided clear SAR insights. For sigma-1 receptor affinity, it was found that having a hydrogen-bond donating amine at the C-5 position was critical, as replacing the nitrogen with oxygen or sulfur resulted in a complete loss of activity. nih.gov For the C-3 position, a piperidine (B6355638) amide was generally preferred over a dimethyl amide. Furthermore, the substituent at the N-1 position of the indazole ring influenced potency, with the N-2 regioisomer often being more potent than the N-1 isomer. nih.gov

For sigma-2 receptor selectivity, the key modification was the introduction of a dibasic amine on the C-5 position of the tetrahydroindazole ring. nih.gov This structural change significantly improved potency and selectivity for sigma-2 over sigma-1. nih.gov A pharmacophore model based on these findings was generated to guide further optimization. nih.gov

In the context of herbicidal activity, SAR studies of indazole derivatives have shown that the nature and position of substituents on the indazole ring are critical. For a series of 6-indazolyl-2-picolinic acids, electron-withdrawing groups on the indazole ring generally led to better activity. mdpi.com The substitution pattern was also important, with substituents at the 4-position of the indazole ring resulting in better root growth inhibition of weeds compared to substitution at the 5-position. mdpi.com

Influence of Trifluoromethyl Group on Biological Activity

The incorporation of a trifluoromethyl (-CF3) group into a molecular scaffold is a widely utilized strategy in medicinal chemistry to enhance the pharmacological profile of a compound. In the context of this compound, the -CF3 group at the 3-position is expected to impart several advantageous properties that can significantly influence its biological activity. nih.govwechemglobal.com

One of the primary effects of the trifluoromethyl group is the enhancement of lipophilicity. nih.govincemc.ro With a Hansch π value of +0.88, the -CF3 group increases the molecule's ability to partition into lipid environments, which can improve its transport across biological membranes and in vivo uptake. nih.gov This increased lipophilicity can facilitate better penetration of the blood-brain barrier and cell membranes, potentially leading to greater efficacy in targeting intracellular components. nih.gov

Furthermore, the trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. nih.govresearchgate.net This property can modulate the acidity or basicity of nearby functional groups, thereby influencing the molecule's interaction with biological targets. These electronic effects can strengthen hydrogen bonding and electrostatic interactions with enzymes or receptors, leading to enhanced binding affinity and potency. nih.gov

Metabolic stability is another critical factor enhanced by the presence of a trifluoromethyl group. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a high bond dissociation energy. nih.gov This makes the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. By blocking a potential site of metabolism, the trifluoromethyl group can increase the half-life and oral bioavailability of the parent molecule. wechemglobal.comresearchgate.net

The steric bulk of the trifluoromethyl group, which is larger than a methyl group, can also play a crucial role. nih.gov It can serve as a bioisostere for other groups, like a chlorine atom, influencing the conformation of the molecule and promoting a better fit within the binding pocket of a target protein. This can lead to increased affinity and, in some cases, improved selectivity for the intended target over off-targets. nih.gov For instance, studies on isoxazole-based molecules demonstrated that the trifluoromethylated analogue was significantly more active than its non-fluorinated counterpart, highlighting the importance of the -CF3 moiety in enhancing biological activity. rsc.org

Impact of Substitution Patterns on Potency and Selectivity

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at different positions on the indazole ring system. The nature, size, and electronic properties of these substituents determine the molecule's potency and selectivity towards specific biological targets, a concept central to structure-activity relationship (SAR) studies. nih.govnih.gov

Research on various indazole derivatives has shown that substitutions on the benzene (B151609) ring portion (if aromatized from the tetrahydro-indazole core) or on the nitrogen atoms of the pyrazole ring are critical for modulating activity. For example, in the development of kinase inhibitors, which are common targets for indazole-based compounds, the introduction of specific groups can exploit unique features of the kinase binding site. nih.govnih.gov

The potency of indazole derivatives is often influenced by the substituents' ability to form key interactions, such as hydrogen bonds or hydrophobic contacts, within the target's active site. nih.gov For instance, studies on 1H-indazole-3-carboxamide derivatives as p21-activated kinase 1 (PAK1) inhibitors revealed that substituting an appropriate hydrophobic ring in a deep pocket of the enzyme and introducing a hydrophilic group into the bulk solvent region were critical for high inhibitory activity. nih.gov Similarly, the introduction of substituted aromatic groups at the C-5 position of the indazole core has been used to explore interactions with kinase targets, thereby increasing the potential for potent activity. nih.gov

Selectivity, the ability of a compound to inhibit a specific target over others, is also heavily dependent on the substitution pattern. For many therapeutic applications, particularly in cancer, achieving selectivity for a specific kinase is crucial to minimize off-target effects. Structure-activity relationship analyses have demonstrated that even minor modifications can drastically alter the selectivity profile. nih.govnuph.edu.ua For example, in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, the choice of an N1-aryl substituent was found to be crucial for selectivity towards the PARP-2 isoform. nuph.edu.ua

The following table illustrates hypothetical substitution patterns on a generalized indazole core and their potential impact on activity, based on established principles from related compound series.

| Position of Substitution | Substituent Type | Potential Impact on Potency | Potential Impact on Selectivity |

| N1 | Small alkyl groups | May increase lipophilicity and cell permeability. | Can influence orientation in the binding pocket, altering selectivity. |

| N1 | Substituted aryl groups | Can form additional π-stacking or hydrophobic interactions. nuph.edu.ua | Crucial for directing interactions and achieving isoform selectivity. nuph.edu.ua |

| C5 | Aromatic/Heteroaromatic rings | Can access deeper pockets and form key interactions, increasing potency. nih.gov | The specific nature of the ring system can discriminate between related targets. |

| C6 | Halogens (e.g., Cl, F) | Can modulate electronic properties and form halogen bonds. | Can fine-tune binding affinity for the primary target versus off-targets. |

This table is a generalized representation based on SAR principles for indazole derivatives.

QSAR Modeling and Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For indazole derivatives, including those based on the this compound scaffold, QSAR studies provide a powerful tool for understanding the key structural features required for potency and for predicting the activity of novel, unsynthesized compounds. nih.gov

The process involves developing a mathematical model that relates numerical descriptors of the molecules (e.g., steric, electronic, and hydrophobic parameters) to their experimentally determined biological activity, such as the 50% inhibitory concentration (IC50). researchgate.netresearchgate.net These models, once validated, can be used to screen virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. nih.gov

Several QSAR studies have been successfully applied to various series of indazole derivatives. nih.gov For instance, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to analyze indazole-based Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors. nih.gov These studies generate 3D contour maps that visualize the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. nih.gov

Steric Maps: These maps indicate areas where bulky substituents would increase activity (often shown in green) and areas where they would decrease activity (often shown in yellow). This information guides the design of derivatives with optimal steric fit in the target's binding site. nih.gov

Electrostatic Maps: These maps highlight regions where positive charge is favorable (blue) and where negative charge is favorable (red). This helps in placing substituents with appropriate electronic properties (e.g., electron-donating or electron-withdrawing groups) to enhance electrostatic interactions with the target. nih.gov

The insights gained from QSAR models are invaluable for lead optimization. By understanding the quantitative impact of different structural modifications, medicinal chemists can rationally design new derivatives with improved potency and selectivity. researchgate.net For example, a QSAR model might predict that adding a hydrogen bond donor at a specific position on the indazole ring would significantly increase binding affinity. This prediction can then be tested experimentally, streamlining the drug discovery process and reducing the reliance on costly and time-consuming trial-and-error synthesis. researchgate.net

| QSAR Parameter | Description | Relevance to Indazole Derivatives |

| R² (Coefficient of Determination) | A statistical measure of how well the model fits the experimental data. | Indicates the predictive power of the QSAR model for the training set of indazoles. |

| Q² (Cross-validated R²) | A measure of the model's ability to predict the activity of compounds not used in its development. | A high Q² value suggests the model is robust and can reliably predict the potency of new indazole analogues. nih.gov |

| Steric Descriptors (e.g., Molar Refractivity) | Relate to the volume and shape of the molecule/substituents. | Helps define the optimal size and shape of substituents on the indazole core for target binding. nih.gov |

| Electronic Descriptors (e.g., Hammett constants) | Quantify the electron-donating or -withdrawing nature of substituents. | Correlates the electronic properties of substituents with their effect on binding affinity and activity. |

| Hydrophobic Descriptors (e.g., logP) | Measure the lipophilicity of the molecule. | Predicts how modifications will affect membrane permeability and hydrophobic interactions with the target. |

This table outlines key parameters and descriptors used in QSAR studies.

V. Advanced Applications and Industrial Research Perspectives

Role in Drug Discovery and Development

The indazole scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govresearchgate.net The tetrahydro-1H-indazole core, in particular, serves as a versatile template for the development of novel therapeutic agents targeting diseases of the central nervous system (CNS) and cancer. nih.govnih.gov

The process of discovering a new drug often begins with identifying a "hit" or "lead" compound that shows promising activity against a specific biological target. researchgate.net The 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole scaffold is an attractive starting point for such endeavors. Medicinal chemists modify this core structure to enhance properties like potency, selectivity, and pharmacokinetic profiles in a process known as lead optimization. danaher.comyoutube.com

A notable example involves the development of tetrahydroindazole-based ligands for the sigma-2 receptor, which is implicated in CNS disorders and cancer. nih.govnih.gov Researchers identified a tetrahydroindazole (B12648868) compound with moderate activity and subsequently synthesized a series of analogs to improve its potency and selectivity. nih.gov This structure-activity relationship (SAR) study led to the discovery of compounds with significantly improved binding affinity for the sigma-2 receptor. nih.gov Key optimization strategies included introducing various substituents at different positions of the tetrahydroindazole ring, demonstrating the scaffold's suitability for generating diverse chemical libraries for screening. nih.govnih.gov

The optimization cycle for these compounds typically involves:

Design: Creating new molecular variations based on computational models and existing SAR data.

Synthesis: Chemical synthesis of the designed analogs.

Testing: Evaluating the new compounds in a series of in vitro assays (e.g., binding affinity, metabolic stability) and progressing the most promising candidates to in vivo studies. youtube.com

Research has shown that several members of the tetrahydroindazole series possess favorable characteristics, such as high solubility and metabolic stability, making them strong candidates for further development into chemical probes or therapeutic leads. nih.govnih.gov

While this compound itself is not an approved drug, the broader indazole scaffold is a core component of numerous therapeutic agents that are either in clinical trials or have received regulatory approval. pnrjournal.com These examples underscore the therapeutic potential of molecules built upon this heterocyclic system.

| Drug Name | Mechanism of Action | Primary Indication(s) |

|---|---|---|

| Pazopanib | Tyrosine Kinase Inhibitor | Renal cell carcinoma, soft tissue sarcoma |

| Axitinib | Tyrosine Kinase Inhibitor | Renal cell carcinoma |

| Niraparib | PARP Inhibitor | Ovarian, fallopian tube, and peritoneal cancer |

| Entrectinib | Tyrosine Kinase Inhibitor | ROS1-positive non-small cell lung cancer, NTRK fusion-positive solid tumors |

| Granisetron | 5-HT3 Receptor Antagonist | Nausea and vomiting induced by chemotherapy/radiotherapy |

| Benzydamine | Non-steroidal Anti-inflammatory Drug (NSAID) | Pain and inflammation |

| Bendazac | Non-steroidal Anti-inflammatory Drug (NSAID) | Pain and inflammation (primarily ophthalmic) |

The application of tetrahydroindazole derivatives extends beyond pharmaceuticals into the agrochemical sector. Research has demonstrated the potential of these compounds as active ingredients in herbicides. researchgate.net A study on 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives revealed significant herbicidal effects against common paddy weeds like barnyard grass, coupled with good tolerance in rice crops. researchgate.net

Furthermore, the inclusion of a trifluoromethyl (-CF3) group is a well-established strategy in agrochemical design to enhance efficacy and stability. While research on this compound for this specific purpose is not widely documented, related trifluoromethyl-pyrazole compounds have shown potent herbicidal activity, suggesting potential for this class of molecules. researchgate.net

The use of tetrahydroindazole derivatives in materials science is less explored. While heterocyclic compounds are fundamental to the development of functional polymers and other advanced materials, specific applications for this compound in this area are not extensively reported in current literature. mdpi.comrsc.org

Antioxidant Properties and Related Research

Overproduction of free radicals and reactive oxygen species (ROS) in the body can lead to oxidative stress, a condition implicated in numerous diseases. nih.gov Consequently, there is significant interest in discovering synthetic compounds with antioxidant capabilities. nih.gov

Research into indazole derivatives has revealed their potential as antioxidant agents. A study focused on the synthesis of new indazole derivatives showed that the compounds exhibited noteworthy antioxidant capacity in various in vitro assays, including DPPH radical scavenging and reducing power tests. core.ac.uk Although this particular study did not focus on the title compound, it establishes that the indazole scaffold is a promising backbone for the design of novel antioxidants. core.ac.uk The investigation into how substitutions, such as the trifluoromethyl group and the saturated carbocyclic ring, modulate this activity is an active area of research.

| Assay Method | Principle | Relevance |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | Evaluates free radical scavenging capacity. |

| Reducing Power Assay | Measures the ability of a compound to reduce an oxidant, typically Fe(III) to Fe(II). | Indicates electron-donating capability. |

| Total Antioxidant Capacity (TAC) | Evaluates the overall capacity of a compound to neutralize pro-oxidants. | Provides a broad measure of antioxidant potential. |

Utilization as Chemical Building Blocks

Beyond its direct biological applications, this compound is a valuable chemical building block. lookchemicals.com In organic synthesis, a building block is a molecular unit that serves as a precursor for constructing more complex molecules. lookchemicals.com

This compound is considered an important raw material and intermediate for organic synthesis, particularly in the pharmaceutical industry. lookchemicals.com Its structure contains multiple reactive sites that can be selectively modified. For instance, the NH group of the pyrazole (B372694) ring can be alkylated or acylated, and the saturated ring can be functionalized. Furthermore, the tetrahydro-indazole ring can be aromatized to yield the corresponding 3-trifluoromethyl-1H-indazole, making it a key intermediate for accessing a different class of indazole derivatives. chemicalbook.com This versatility allows chemists to incorporate the trifluoromethyl-indazole motif into a wide array of larger, more complex molecular architectures. pnrjournal.comrsc.org

Q & A

Q. What are the key spectroscopic and physical characterization data for validating the synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole and its derivatives?

- Methodological Answer: Synthesis validation requires cross-referencing high-resolution mass spectrometry (HRMS) and melting point analysis. For example, this compound exhibits a melting point of 121.9°C, with HRMS data matching the calculated molecular formula (C₈H₉F₃N₂: observed 190.07201 vs. calculated 190.07178) . Derivatives like 5-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole show phase transitions (155.9°C and 160.6°C), necessitating differential scanning calorimetry (DSC) to characterize thermal behavior .

Q. What synthetic methodologies are commonly employed to prepare this compound derivatives?

- Methodological Answer: Synthesis typically involves cyclization reactions to form the indazole core, followed by functionalization. For instance, derivatives like N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide are synthesized via coupling reactions between cinnamic acid derivatives and amines under controlled conditions . Multi-step routes may include protecting group strategies (e.g., tert-butyl carbamate intermediates) and regioselective substitutions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data among structurally similar tetrahydroindazole derivatives?

- Methodological Answer: Contradictions may arise from differences in substituent positioning or stereoelectronic effects. Comparative studies using isothermal titration calorimetry (ITC) or cellular assays (e.g., Nrf2 pathway activation ) can isolate structure-activity relationships (SAR). For example, substituting the ethyl group in 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine alters pharmacokinetic profiles compared to methyl analogs, highlighting the need for systematic SAR mapping .

Q. What computational strategies are effective for predicting the reactivity of trifluoromethyl-substituted indazoles in functionalization reactions?

- Methodological Answer: Density functional theory (DFT) calculations can model electronic effects of the trifluoromethyl group, such as its electron-withdrawing nature, which influences regioselectivity in electrophilic substitutions. Pairing DFT with experimental data (e.g., HRMS, NMR) validates predicted reaction pathways, such as preferential substitution at the indazole 3-position due to trifluoromethyl-induced charge distribution .

Q. What strategies optimize the pharmacokinetic properties of this compound-based compounds?

- Methodological Answer: Modifying substituents to enhance solubility or metabolic stability is critical. For example, introducing polar groups (e.g., carboxylic acids) or using prodrug strategies (e.g., ester derivatives like ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate) improves bioavailability . Pharmacokinetic profiling via LC-MS/MS in hepatocyte models can identify optimal candidates .